molecular formula C10H12N2O2 B14336249 6-Amino-2-ethyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 105807-82-7

6-Amino-2-ethyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B14336249
CAS No.: 105807-82-7
M. Wt: 192.21 g/mol
InChI Key: CKJBBEPRAAFKSY-UHFFFAOYSA-N
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Description

6-Amino-2-ethyl-2H-1,4-benzoxazin-3(4H)-one is an organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse applications in materials science, pharmaceuticals, and agrochemicals due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-ethyl-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of 2-ethylphenol with an appropriate amine and a carbonyl source under acidic or basic conditions to form the benzoxazine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-ethyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitrobenzoxazines, while reduction could produce hydroxybenzoxazines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 6-Amino-2-ethyl-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one
  • 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one

Uniqueness

6-Amino-2-ethyl-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it might offer distinct advantages in terms of stability, solubility, or potency in various applications.

Properties

CAS No.

105807-82-7

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-amino-2-ethyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H12N2O2/c1-2-8-10(13)12-7-5-6(11)3-4-9(7)14-8/h3-5,8H,2,11H2,1H3,(H,12,13)

InChI Key

CKJBBEPRAAFKSY-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=C(O1)C=CC(=C2)N

Origin of Product

United States

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